10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Beschreibung
The compound 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a tricyclic heterocyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core. Its structure includes a benzyl group at position 10, a methoxy substituent at position 6, and a methyl group at position 7. This scaffold is part of a broader class of diazatricyclic compounds known for diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and cytotoxicity . For example, similar tricyclic frameworks are synthesized via one-pot multicomponent reactions involving aldehydes, ketones, and urea derivatives, as demonstrated in related diazatricyclo compounds .
Eigenschaften
IUPAC Name |
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19-11-15(14-9-6-10-16(23-2)17(14)24-19)20-18(22)21(19)12-13-7-4-3-5-8-13/h3-10,15H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJZKBOYJCADNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Analyse Chemischer Reaktionen
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene scaffold is versatile, with substituent variations significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Selected Diazatricyclic Compounds
Key Findings and Insights
Structural Determinants of Activity: Substituent Position: The 10-benzyl group in the target compound may enhance lipophilicity and receptor binding compared to cyclohexyl (Compound 7) or sulfonyl groups (ZINC8297940), which are linked to viral entry inhibition and TNF-α suppression, respectively .
Pharmacological Diversity: Enzyme Inhibition: HupA’s AChE inhibition is attributed to its amino and ethylidene groups, whereas the target compound’s methoxy group may modulate electron density for similar interactions . Cytotoxicity vs. Neuromodulation: Densazalin’s cytotoxicity contrasts with the analgesic activity of 9-methyl-11-thioxo derivatives, highlighting scaffold adaptability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s one-pot method for 9-phenyl analogs, emphasizing scalability for structure-activity relationship (SAR) studies .
Biologische Aktivität
The compound 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a member of a class of synthetic compounds that have garnered attention for their potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps typically including the formation of the tricyclic structure followed by functionalization at specific positions to enhance biological activity. While detailed synthetic procedures are not extensively covered in the provided sources, the general approach aligns with methods used for similar tricyclic compounds.
Antineoplastic Properties
Research indicates that derivatives of compounds structurally similar to 10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin . This mechanism suggests that the compound may also possess antimitotic properties.
The antitumor activity is primarily attributed to the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. The presence of methoxy groups in the benzyl moiety has been linked to enhanced interaction with tubulin .
Study 1: Antitumor Efficacy
A study focusing on a related compound demonstrated that it inhibited cancer cell proliferation in vitro with IC50 values in the micromolar range. The structure-function relationship highlighted that modifications at specific positions significantly affected potency against various cancer cell lines.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that maintaining an intact dioxole ring and specific substituents on the benzyl group were crucial for maximizing biological activity. The introduction of additional methoxy groups was found to decrease efficacy .
Data Table: Biological Activity Overview
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
